Cav 3.2 inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cav 3.2 inhibitor 3 is a potent inhibitor of the Cav3.2 T-type calcium channel, which plays a significant role in regulating neuronal excitability and is involved in various physiological processes such as sensory processing, sleep, and hormone release . This compound has shown promise in scientific research, particularly in the fields of pain management and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cav 3.2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and reproducibility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cav 3.2 inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards the Cav3.2 T-type calcium channel .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties . These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
Cav 3.2 inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of T-type calcium channel inhibitors . In biology, it helps elucidate the role of Cav3.2 channels in various physiological processes . In medicine, this compound is being investigated as a potential therapeutic agent for pain management and neurological disorders . In industry, it serves as a lead compound for the development of new drugs targeting T-type calcium channels .
Mécanisme D'action
Cav 3.2 inhibitor 3 exerts its effects by selectively binding to the Cav3.2 T-type calcium channel, thereby inhibiting calcium ion influx . This inhibition reduces neuronal excitability and modulates pain signaling pathways . The molecular targets of this compound include the alpha-1H subunit of the Cav3.2 channel, which is responsible for its voltage-dependent activation . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Cav 3.2 inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency towards the Cav3.2 T-type calcium channel . Similar compounds include Z944, TTA-A2, TTA-P2, ML218, and ACT-709478, which also target T-type calcium channels but may differ in their pharmacokinetic properties and selectivity profiles . This compound stands out due to its distinct chemical structure and superior efficacy in preclinical models of pain and neurological disorders .
Propriétés
Formule moléculaire |
C32H37N3O2 |
---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
1-[1-(4-phenylbutanoyl)piperidin-4-yl]-3-(4-phenylbutyl)benzimidazol-2-one |
InChI |
InChI=1S/C32H37N3O2/c36-31(20-11-17-27-14-5-2-6-15-27)33-24-21-28(22-25-33)35-30-19-8-7-18-29(30)34(32(35)37)23-10-9-16-26-12-3-1-4-13-26/h1-8,12-15,18-19,28H,9-11,16-17,20-25H2 |
Clé InChI |
GLVAZBLDEWPYAU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.